tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine and is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
The synthesis of tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylpiperidine.
Protection: The amino group of 4-methylpiperidine is protected using tert-butyl chloroformate to form tert-butyl (4-methylpiperidin-4-yl)carbamate.
Functionalization: The protected amine is then reacted with cyanamide to introduce the carbamimidoyl group.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
tert-Butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
tert-Butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate can be compared with similar compounds such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Lacks the carbamimidoyl group, making it less reactive in certain chemical reactions.
tert-Butyl N-(4-formylbenzyl)carbamate: Contains a formyl group instead of a carbamimidoyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its carbamimidoyl group, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C12H24N4O2 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-(4-carbamimidoyl-1-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C12H24N4O2/c1-11(2,3)18-10(17)15-12(9(13)14)5-7-16(4)8-6-12/h5-8H2,1-4H3,(H3,13,14)(H,15,17) |
InChI Key |
GLRFZDRVLWLAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=N)N |
Origin of Product |
United States |
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